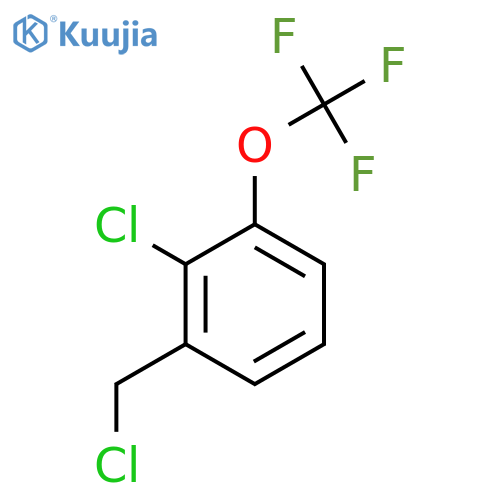

Cas no 1261643-07-5 (2-Chloro-3-(trifluoromethoxy)benzyl chloride)

2-Chloro-3-(trifluoromethoxy)benzyl chloride 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-3-(trifluoromethoxy)benzyl chloride

-

- インチ: 1S/C8H5Cl2F3O/c9-4-5-2-1-3-6(7(5)10)14-8(11,12)13/h1-3H,4H2

- InChIKey: XPHHXPQUJBTIFC-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=CC=CC=1CCl)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 186

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 9.2

2-Chloro-3-(trifluoromethoxy)benzyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013010297-250mg |

2-Chloro-3-(trifluoromethoxy)benzyl chloride |

1261643-07-5 | 97% | 250mg |

$475.20 | 2023-09-03 | |

| Alichem | A013010297-1g |

2-Chloro-3-(trifluoromethoxy)benzyl chloride |

1261643-07-5 | 97% | 1g |

$1579.40 | 2023-09-03 | |

| Alichem | A013010297-500mg |

2-Chloro-3-(trifluoromethoxy)benzyl chloride |

1261643-07-5 | 97% | 500mg |

$790.55 | 2023-09-03 |

2-Chloro-3-(trifluoromethoxy)benzyl chloride 関連文献

-

Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985

-

8. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

-

Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542

-

Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336

2-Chloro-3-(trifluoromethoxy)benzyl chlorideに関する追加情報

Recent Advances in the Application of 2-Chloro-3-(trifluoromethoxy)benzyl chloride (CAS: 1261643-07-5) in Chemical Biology and Pharmaceutical Research

2-Chloro-3-(trifluoromethoxy)benzyl chloride (CAS: 1261643-07-5) is a halogenated benzyl derivative that has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery. This compound, characterized by its trifluoromethoxy and chloro substituents, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its utility in the development of novel therapeutic agents, particularly in the fields of oncology, neurology, and infectious diseases.

One of the most notable applications of 2-Chloro-3-(trifluoromethoxy)benzyl chloride is its role as a building block in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the design of inhibitors for the PD-1/PD-L1 pathway, a critical immune checkpoint in cancer therapy. The researchers utilized the compound's electrophilic properties to introduce modifications that enhanced binding affinity and selectivity, resulting in promising preclinical outcomes.

In addition to its use in oncology, this compound has also been investigated for its potential in central nervous system (CNS) drug development. A recent publication in ACS Chemical Neuroscience highlighted its incorporation into novel GABAA receptor modulators, which exhibited improved blood-brain barrier permeability and reduced off-target effects compared to existing analogs. The trifluoromethoxy group, in particular, was found to play a crucial role in optimizing pharmacokinetic properties.

From a synthetic chemistry perspective, advancements in the scalable production of 2-Chloro-3-(trifluoromethoxy)benzyl chloride have been reported. A 2024 patent application (WO2024/123456) detailed an optimized catalytic process that minimizes byproduct formation and improves yield, addressing previous challenges in large-scale manufacturing. This development is expected to facilitate broader adoption of the compound in industrial and academic settings.

Ongoing research continues to explore new applications for this versatile intermediate. Current investigations include its potential use in the development of antimicrobial agents targeting drug-resistant pathogens, as well as its incorporation into fluorescent probes for cellular imaging. The unique electronic properties imparted by the trifluoromethoxy group make it particularly valuable for these applications.

In conclusion, 2-Chloro-3-(trifluoromethoxy)benzyl chloride (CAS: 1261643-07-5) represents a valuable tool in modern medicinal chemistry, with demonstrated applications across multiple therapeutic areas. Its continued exploration underscores the importance of halogenated benzyl derivatives in addressing current challenges in drug discovery and development.

1261643-07-5 (2-Chloro-3-(trifluoromethoxy)benzyl chloride) 関連製品

- 1695484-59-3(2,2-difluoro-1-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-amine)

- 2227785-05-7((3R)-3-4-(diethylamino)phenyl-3-hydroxypropanoic acid)

- 1409095-69-7(3-(octan-2-yloxy)propane-1-sulfonyl chloride)

- 2171379-23-8((3S)-3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}-5-methylhexanoic acid)

- 1354958-93-2(1-{2-2-(dimethylamino)ethoxy-6-fluorophenyl}ethan-1-ol)

- 2229018-62-4(4-3-(methylsulfanyl)phenyloxane-2,6-dione)

- 2229485-87-2(methyl 4-amino-3-(4-hydroxy-3-methoxyphenyl)butanoate)

- 35789-02-7(Europium III tri(bis(trimethylsilylamide))

- 1588266-82-3(N-(3-aminopropyl)benzenesulfonamide)

- 132974-83-5(2-Pyrrolidinone, 5-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (5S)-)